1-o-Aminobenzyl-2-pyrrolecarboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8,13H2,(H,15,16) |
InChI Key |
QQQHERYGERFHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-ο-aminobenzyl-2-pyrrolecarboxylic acid, differing primarily in substituents, ring systems, or functional groups:
1-Methyl-4-(1-Methyl-1H-Imidazole-2-Amido)-1H-Pyrrole-2-Carboxylic Acid
- Structure : Pyrrole ring with methyl groups at position 1 and a methylimidazole-2-carboxamido group at position 3.
- Molecular Formula : C₁₁H₁₂N₄O₃ .
- Molecular Weight : 248.24 g/mol .
- Key Differences: Replaces the ο-aminobenzyl group with a methylimidazole-carboxamido substituent.
1-Benzyl-Pyrrolidine-3-Carboxylic Acid Derivatives
- Structure : Pyrrolidine (saturated 5-membered ring) with a benzyl group at position 1 and carboxylic acid at position 3 .
- Example Compound : 3-Benzoyl-4-benzyl-4H-benzo(d)pyrrolo(1,2-a)imidazole-1-carboxylic acid ester.
- The benzyl group is unsubstituted (vs. ο-aminobenzyl), and the carboxylic acid is at position 3.
1-Methyl-4-[4-(Tert-Butoxycarbonylamino)Phenyl]Pyrrole-2-Carboxylic Acid
- Structure: Pyrrole ring with a methyl group at position 1 and a Boc-protected aminophenyl group at position 4 .
- Molecular Formula : C₁₇H₂₀N₂O₄ .
- Molecular Weight : 316.35 g/mol .
- Key Differences: The bulky tert-butoxycarbonyl (Boc) group on the phenyl substituent introduces steric hindrance and alters solubility. The carboxylic acid remains at position 2, but the substituent’s electronic profile differs significantly from ο-aminobenzyl.
1H-Benzimidazole-2-Carboxylic Acid
- Structure : Benzimidazole fused ring system with a carboxylic acid at position 2 .
- Key Differences: The fused benzene-imidazole system increases aromaticity and rigidity compared to pyrrole. This structure may exhibit stronger π-π stacking interactions but lacks the flexibility of the ο-aminobenzyl side chain.
Molecular and Physicochemical Properties
*Estimated based on standard benzimidazole-carboxylic acid derivatives.
Functional Implications
- In contrast, the methylimidazole substituent (in ) offers both electron-donating and withdrawing sites due to the imidazole’s conjugated system.
- Solubility: The Boc-protected phenyl group () increases hydrophobicity, whereas the ο-aminobenzyl group may improve aqueous solubility via protonation of the amine.
- Biological Relevance: Imidazole-containing derivatives () are often explored for metal-binding or enzyme inhibition, while benzimidazoles () are known for antimicrobial and anticancer applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-o-aminobenzyl-2-pyrrolecarboxylic acid, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination, cyclization, and acid hydrolysis. For example, a similar pyrrole-carboxylic acid derivative (AOPC) was synthesized using bromine in chloroform (83% yield), followed by copper-catalyzed cyclization in sulfuric acid (57% yield), and base-mediated coupling in DMF (66% yield) . Key considerations include optimizing reaction conditions (e.g., temperature, catalysts) to avoid side products like over-brominated intermediates.
Q. How can researchers characterize the purity and structural integrity of 1-o-aminobenzyl-2-pyrrolecarboxylic acid?
- Methodological Answer : Use a combination of techniques:
- HPLC : To assess purity (>95% recommended for biochemical assays).
- NMR Spectroscopy : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for the o-aminobenzyl group) and pyrrole ring protons (δ 6.2–6.5 ppm).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₂H₁₂N₂O₂).
Cross-referencing with synthetic intermediates (e.g., brominated precursors) ensures structural fidelity .
Q. What are the known biochemical applications of pyrrole-carboxylic acid derivatives?
- Methodological Answer : Pyrrole-carboxylic acids are explored as:
- Amino acid analogs : Modulating peptide backbone flexibility in drug design .
- Enzyme inhibitors : Targeting proteases or kinases via chelation of active-site metal ions.
For 1-o-aminobenzyl-2-pyrrolecarboxylic acid, prioritize assays like fluorescence polarization to study binding interactions with target proteins.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for 1-o-aminobenzyl-2-pyrrolecarboxylic acid derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent NMR shifts.
- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra.
For example, conflicting δ values for pyrrole protons may reflect pH-dependent tautomerization; adjust buffer conditions during analysis .
Q. What experimental design principles apply when studying the compound’s stability under physiological conditions?
- Methodological Answer : Design stability assays with:
- pH variation : Test degradation kinetics in buffers (pH 2–9) to simulate gastrointestinal and plasma environments.
- Temperature control : Accelerated stability studies at 40°C (ICH Q1A guidelines).
- Light sensitivity : Use amber vials if the o-aminobenzyl group shows UV-induced degradation.
Quantify degradation products via LC-MS and correlate with bioactivity loss .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields (~50–60%) in coupling reactions may result from:
- Steric hindrance : Replace bulky protecting groups (e.g., tert-butoxycarbonyl) with acetyl.
- Catalyst optimization : Screen palladium or copper catalysts for cross-coupling efficiency.
- Solvent polarity : Use DMF or DMSO to stabilize transition states.
Refer to analogous syntheses (e.g., 1-[2-oxo-2-phenylethyl]-1H-pyrrole-2-carbaldehyde, 85–98% yields) for troubleshooting .
Methodological Frameworks
- PICO(T) : Use to structure research questions (e.g., "In in vitro models (Population), does 1-o-aminobenzyl-2-pyrrolecarboxylic acid (Intervention) compared to benzoic acid derivatives (Comparison) inhibit protease activity (Outcome) under physiological conditions (Time)?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on the compound’s neuroprotective potential over well-documented antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
